molecular formula C17H18FNO2 B8150384 (R)-ethyl 2-amino-3-(2'-fluoro-[1,1'-biphenyl]-3-yl)propanoate

(R)-ethyl 2-amino-3-(2'-fluoro-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150384
M. Wt: 287.33 g/mol
InChI Key: FPDJEFHCXUWYFK-MRXNPFEDSA-N
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Description

®-ethyl 2-amino-3-(2’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a biphenyl structure with a fluorine atom at the 2’ position, an amino group, and an ethyl ester group. Its unique structure makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(2’-fluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves several key steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amino Group Addition: The amino group is introduced through reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of ®-ethyl 2-amino-3-(2’-fluoro-[1,1’-biphenyl]-3-yl)propanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Introduction of various functional groups onto the biphenyl core.

Scientific Research Applications

Chemistry

®-ethyl 2-amino-3-(2’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies, given its structural similarity to biologically active molecules.

Medicine

The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent or in the treatment of neurological disorders.

Industry

In the industrial sector, ®-ethyl 2-amino-3-(2’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(2’-fluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The biphenyl core provides structural rigidity, while the amino and ester groups contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • ®-ethyl 2-amino-3-(2’-chloro-[1,1’-biphenyl]-3-yl)propanoate
  • ®-ethyl 2-amino-3-(2’-bromo-[1,1’-biphenyl]-3-yl)propanoate
  • ®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-3-yl)propanoate

Uniqueness

®-ethyl 2-amino-3-(2’-fluoro-[1,1’-biphenyl]-3-yl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This fluorinated derivative often exhibits improved biological activity and selectivity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[3-(2-fluorophenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-21-17(20)16(19)11-12-6-5-7-13(10-12)14-8-3-4-9-15(14)18/h3-10,16H,2,11,19H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDJEFHCXUWYFK-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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